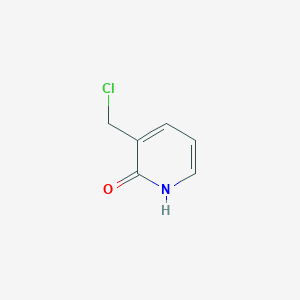

Chloromethyl pyridinol

描述

Contextualization within Pyridine (B92270) Chemistry

Chloromethyl pyridinols are a specialized subset of pyridine chemistry. The foundational structure is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. cymitquimica.com This nitrogen atom lends pyridine its characteristic basicity and influences the electronic properties of the entire ring system. The introduction of a hydroxyl group (pyridinol) and a reactive chloromethyl group creates a multifunctional platform. The chloromethyl group, in particular, is a key feature, as the chlorine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of their utility in synthetic chemistry. The pyridine ring itself can undergo various transformations, and the combination of the hydroxyl and chloromethyl substituents allows for a wide range of chemical modifications, positioning these compounds as versatile building blocks.

Structural Diversity and Isomeric Considerations of Chloromethyl Pyridinols

The structural diversity of chloromethyl pyridinols arises from the various possible arrangements of the hydroxyl and chloromethyl groups around the pyridine ring. This leads to a number of constitutional isomers, each with potentially distinct chemical and physical properties. The relative positions of these substituents significantly influence the molecule's reactivity, stability, and potential biological interactions. For instance, the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing chloromethyl group can vary depending on their respective locations on the ring.

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. vedantu.com In the case of chloromethyl pyridinols, this primarily manifests as positional isomerism, where the functional groups are attached to different carbon atoms of the pyridine ring. brainly.in This structural variance is a critical consideration in their synthesis and application, as different isomers can exhibit markedly different chemical behaviors.

| Isomer Name | Molecular Formula | Position of -OH | Position of -CH2Cl |

| 2-(Chloromethyl)pyridin-3-ol | C6H6ClNO | 3 | 2 |

| 5-(Chloromethyl)-2-methylpyridin-3-ol | C8H10ClNO | 3 | 5 |

| 2-(Chloromethyl)-6-methylpyridin-3-ol | C7H8ClNO | 3 | 2 |

This table showcases a selection of chloromethyl pyridinol isomers to illustrate the structural diversity within this compound class.

Significance as Intermediates in Advanced Organic Synthesis

A primary area of significance for this compound compounds lies in their role as intermediates in advanced organic synthesis. Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic chloromethyl group, allows for sequential and regioselective reactions. The reactive chloromethyl group is particularly useful for introducing the pyridyl scaffold into larger, more complex molecules through nucleophilic substitution reactions.

These compounds serve as crucial building blocks in the synthesis of a variety of target molecules, including pharmaceuticals and agrochemicals. chembk.com For example, derivatives of chloromethyl pyridines are key intermediates in the production of neonicotinoid insecticides. The synthesis of more complex bioactive compounds often involves the reaction of the chloromethyl group with various nucleophiles, such as amines or thiols, to form new carbon-heteroatom bonds. This versatility makes chloromethyl pyridinols and related structures indispensable tools for medicinal chemists and researchers in materials science, enabling the construction of novel molecular architectures with desired functions. The development of efficient synthetic routes to these intermediates, sometimes employing continuous flow reactors, underscores their industrial and research importance. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-(chloromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-5-2-1-3-8-6(5)9/h1-3H,4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKDIJJRYKMEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300514 | |

| Record name | 3-(Chloromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227588-40-0 | |

| Record name | 3-(Chloromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227588-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for Chloromethyl Pyridinol Derivatives

Precursor Synthesis for Pyridinol Ring Formation

The construction of the pyridinol ring is a critical first step, with several established routes starting from different classes of compounds. These pathways include the functionalization of pre-existing pyridine (B92270) rings and the construction of the pyridine heterocycle from other non-pyridine precursors.

Utilization of Dibromopyridine Derivatives

Dibromopyridines serve as versatile starting materials for creating substituted pyridinol precursors. nih.gov A key strategy involves a metal-halogen exchange reaction to selectively replace one bromine atom, allowing for the introduction of a hydroxymethyl group.

One notable method involves the synthesis of 2-bromo-6-hydroxymethylpyridine from 2,6-dibromopyridine (B144722). mdpi.com This transformation can be achieved using a Grignard reagent, such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), which is considered easier and safer to handle than alternatives like n-butyllithium that require cryogenic conditions. mdpi.com The process begins with a metal-halogen exchange on 2,6-dibromopyridine at 0 °C, which forms a 2-bromo-6-magnesiopyridine intermediate. mdpi.com This intermediate is then reacted with an electrophile like N,N-dimethylformamide (DMF) to introduce the desired functional group, which upon workup yields the hydroxymethylpyridine precursor. mdpi.com This approach avoids the use of highly pyrophoric reagents and provides a direct route to a functionalized bromo-pyridinol derivative, which is primed for subsequent chloromethylation. mdpi.com

| Starting Material | Key Reagents | Intermediate Product | Key Features | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine | 1. Isopropylmagnesium chloride lithium chloride (Turbo Grignard) 2. N,N-Dimethylformamide (DMF) | 2-Bromo-6-hydroxymethylpyridine | Avoids pyrophoric n-butyllithium; proceeds under mild conditions (0 °C to room temp.). | mdpi.com |

Approaches from Methylpyridines (Picolines)

Methylpyridines, commonly known as picolines, are another important class of precursors for chloromethyl pyridinol derivatives. These syntheses often involve direct chlorination of both the pyridine ring and the methyl side chain.

For example, 2-chloro-5-chloromethylpyridine can be synthesized from 3-methylpyridine (B133936) (β-picoline). scispace.com The process can be carried out in multiple steps. A common pathway involves the initial chlorination of 3-methylpyridine to produce 2-chloro-5-methylpyridine. scispace.commdpi.com This intermediate is then subjected to a second chlorination step, often using chlorine gas in the presence of a catalyst, to convert the methyl group into a chloromethyl group. scispace.com Alternative methods for this second step include using trichloroisocyanuric acid at elevated temperatures (80-200 °C). scispace.com These methods provide a direct route from readily available picolines to the target chloromethylated pyridine structure.

| Starting Material | Intermediate | Final Product | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 3-Methylpyridine (β-Picoline) | 2-Chloro-5-methylpyridine | 2-Chloro-5-chloromethylpyridine | 1. Cl2, Catalyst (for ring chlorination) 2. Cl2, Catalyst or Trichloroisocyanuric acid (for side-chain chlorination) | scispace.com |

Synthesis from Other Heterocyclic Precursors (e.g., Maltol (B134687), Furan (B31954) Derivatives)

The pyridinol ring can also be constructed via the ring transformation of other heterocyclic compounds, such as maltol or furan derivatives.

Maltol (2-methyl-3-hydroxy-4-pyranone) is a widely used precursor for the synthesis of 3-hydroxy-4-pyridinone derivatives. nih.govnih.gov The general method involves a reaction between maltol and a primary amine (R-NH₂), which replaces the oxygen atom in the pyranone ring with a nitrogen atom to form the corresponding N-substituted pyridinone. nih.govnih.gov To prevent side reactions, the hydroxyl group of maltol is often first protected, for example, by benzylation using benzyl (B1604629) chloride. nih.govgoogle.com The protected maltol derivative is then reacted with an amine, followed by a deprotection step (e.g., catalytic hydrogenation) to yield the final 3-hydroxypyridinone product. nih.gov

Furan derivatives also serve as building blocks for pyridinols. A classic approach involves the transformation of furan-2-carboxylic acid esters into 3-pyridinols. scispace.com For instance, methyl furoate can be converted to 2,3-pyridinediol. scispace.com Another route transforms 2-acetylfuran (B1664036) into 2-methyl-3-pyridinol. scispace.com These syntheses typically involve an initial ring-opening and functionalization of the furan, followed by condensation with an ammonia (B1221849) source to form the pyridine ring. scispace.com For example, the synthesis of ethyl maltol, a pyridinone precursor, can start from alpha-ethylfurfuryl alcohol, which is treated with chlorine to induce ring enlargement to a pyran intermediate, followed by hydrolysis. scentree.co

Chloromethylation Reactions

Once the appropriate hydroxymethyl-substituted pyridine or pyridinol ring has been synthesized, the final key step is the conversion of the hydroxymethyl group (-CH₂OH) into a chloromethyl group (-CH₂Cl).

Introduction of the Chloromethyl Group via Hydroxymethyl Precursors

The conversion of a hydroxymethyl group to a chloromethyl group is a standard organic transformation, typically achieved through the use of a suitable chlorinating agent. This substitution reaction is a crucial step in forming the final this compound derivative. For example, 2-chloro-5-(hydroxymethyl)pyridine is a common intermediate that is converted to 2-chloro-5-(chloromethyl)pyridine (B46043). anr.fr Similarly, 2-bromo-6-hydroxymethylpyridine is the direct precursor to 2-bromo-6-chloromethylpyridine. mdpi.com

A variety of reagents can effect the transformation of the hydroxymethyl group to a chloromethyl group. The choice of reagent can depend on factors such as substrate reactivity, desired reaction conditions, and safety considerations.

Thionyl Chloride (SOCl₂) : This is a conventional and highly effective reagent for this chlorination. The reaction typically involves treating the hydroxymethylpyridine with thionyl chloride, often in a chlorinated solvent like 1,2-dichloroethane (B1671644) or chloroform. anr.fr For instance, 2-chloro-5-(hydroxymethyl)pyridine is added to a mixture of thionyl chloride and 1,2-dichloroethane and heated under reflux to yield 2-chloro-5-(chloromethyl)pyridine. anr.fr Other traditional chlorinating agents include phosphorus oxychloride and phosphorus pentachloride. acs.org

Cyanuric Chloride (TCT) : As an alternative to thionyl chloride, which can be hazardous to handle, cyanuric chloride has emerged as a milder and safer option. mdpi.com The chlorination of 2-bromo-6-hydroxymethylpyridine can be performed using cyanuric chloride in a solvent like dichloromethane (B109758) (DCM). This method is noted for its milder conditions and easier handling, providing the desired 2-bromo-6-chloromethylpyridine without generating undesired over-chlorinated side products. mdpi.com

| Hydroxymethyl Precursor | Chlorinating Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl Chloride (SOCl₂) | 1,2-Dichloroethane | Stir at room temp, then reflux | 2-Chloro-5-(chloromethyl)pyridine | anr.fr |

| 2-Bromo-6-hydroxymethylpyridine | Cyanuric Chloride | Dichloromethane (DCM) | Not specified | 2-Bromo-6-chloromethylpyridine | mdpi.com |

| 2-Alkoxy-5-alkoxymethyl-pyridine | Phosphorus(V) chloride, Phosphorus oxychloride | Not specified | 0 °C to 200 °C | 2-Chloro-5-chloromethyl-pyridine | acs.org |

Direct Chloromethylation of Pyridine Rings (e.g., Blanc Reaction)

Direct chloromethylation introduces a chloromethyl group (–CH₂Cl) onto an aromatic ring in a single step. The Blanc reaction is a classic example of this method, reacting an aromatic compound with formaldehyde (B43269) and hydrogen chloride (HCl) under the influence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). alfa-chemistry.comambeed.com The reaction mechanism is analogous to the Friedel-Crafts acylation, where the electrophilicity of formaldehyde is enhanced by the catalyst, facilitating an attack by the aromatic π-electrons. alfa-chemistry.comdamascusuniversity.edu.sy

However, when applied to pyridine rings, direct chloromethylation presents significant challenges. The method is often characterized by a lack of selectivity, which can result in the formation of mixtures containing mono- and poly-substituted products. This necessitates extensive and often difficult purification processes to isolate the desired isomer. Furthermore, a major safety and environmental concern with this reaction is the potential formation of the highly carcinogenic by-product, bis(chloromethyl) ether, demanding stringent handling precautions. damascusuniversity.edu.sy The reactivity in Blanc chloromethylation is also substrate-dependent; for instance, aromatic rings with deactivating groups, such as nitrobenzene, exhibit limited reactivity under these conditions. damascusuniversity.edu.sy

Multi-Step Synthesis Sequences

To overcome the limitations of direct chloromethylation, chemists often employ multi-step synthesis sequences. This approach allows for greater control over regioselectivity and the purity of the final product by building the molecule through a series of discrete, manageable reactions. solubilityofthings.com

Integrated Reaction Sequences for Enhanced Yield and Purity

The table below compares different multi-step approaches, highlighting how integrated sequences can enhance synthesis outcomes.

| Synthesis Strategy | Key Features | Advantages | Reported Yield | Reference |

| One-Pot, Three-Step Synthesis | Methoxylation → Methylation/Hydroxylation → Chlorination. Intermediates are not isolated. | Increased productivity, reduced solvent usage. | Not specified | researchgate.net |

| Two-Step, Controlled Chlorination | Synthesis of hydroxymethyl intermediate → Chlorination with thionyl chloride. | Better control over purity and yield. | >70% | google.com |

| Four-Step, Parameter-Controlled Synthesis | Dicarboxylic Acid → Esterification → Reduction → Chlorination. | High final product purity through precise control at each stage. | ~80% molar yield | |

| Convergent Synthesis | Independent synthesis of fragments → Final assembly. | Reduces cumulative yield loss for complex molecules. | Not specified | pharmafeatures.com |

Sequential Functional Group Transformations in Synthesis

Multi-step syntheses are fundamentally built upon a series of sequential functional group interconversions (FGIs). An FGI is any process that transforms one functional group into another, such as the oxidation of an alcohol to an aldehyde or the conversion of a carboxylic acid to an ester. solubilityofthings.com In the context of this compound synthesis, a well-established sequence involves acylation, reduction, and subsequent chlorination. google.com

This sequence typically begins with a Friedel-Crafts acylation to install a ketone group onto the pyridine ring. This is followed by the reduction of the ketone to a secondary alcohol, which is then transformed into a hydroxymethyl group. The final step is the chlorination of this hydroxyl group to yield the target chloromethyl functionality. google.com The choice of reagents for each transformation is critical. For instance, in the final chlorination step, a robust agent like thionyl chloride (SOCl₂) is often used. However, this can risk over-chlorination, where other parts of the molecule are unintentionally chlorinated. mdpi.com To avoid this, milder reagents, such as a cyanuric chloride•DMF adduct, can be employed to achieve a cleaner transformation. mdpi.com This careful, step-by-step modification of functional groups is central to constructing the final molecule with precision. ub.edu

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyridine derivatives. orientjchem.orgrasayanjournal.co.in

Solvent Selection and Reduction

Solvent choice is a key consideration in green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green approaches favor the use of more environmentally benign solvents such as water, ethanol, or deep eutectic solvents (DESs). researchgate.net In the synthesis of pyridine derivatives, studies have shown that optimizing the solvent system, for example by using polar protic solvents or specific mixed-solvent systems, can significantly improve reaction yields. bhu.ac.innih.gov

An even greener approach is to reduce the total volume of solvent used or to eliminate it entirely. One-pot reactions, by removing the need for isolating and purifying intermediates, inherently reduce solvent consumption. researchgate.net Some reactions can be conducted under "neat" conditions (without any solvent), or by using one of the liquid reagents in excess to act as the solvent, which dramatically reduces solvent-related waste. google.com

The table below illustrates the impact of solvent choice on the synthesis of pyridine derivatives, reflecting green chemistry principles.

| Solvent Strategy | Example Solvents | Impact on Synthesis | Green Advantage | Reference(s) |

| Solvent Screening | Dichloromethane, Toluene (B28343), Methanol (B129727), Acetonitrile | Yields can be significantly improved in polar solvents. | Optimization of reaction efficiency. | bhu.ac.in |

| Aqueous Systems | Water, Toluene/Water mixtures | Water is an environmentally friendly solvent. | Reduced toxicity and environmental impact. | researchgate.netnih.gov |

| Solvent Reduction | One-pot synthesis protocols | Eliminates intermediate workup steps. | Less overall solvent waste generated. | researchgate.net |

| Solvent-Free (Neat) Conditions | Excess halogenating agent as solvent | No additional solvent required. | Maximizes waste reduction. | google.com |

Atom Economy and By-product Minimization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgprimescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

A high atom economy signifies that most of the atoms from the starting materials are found in the product, minimizing the generation of waste in the form of by-products. jocpr.com Reaction types like additions and rearrangements tend to have high atom economies, while substitutions and eliminations are inherently less efficient as they always generate by-products. primescholars.com

In a multi-step synthesis of a chloromethyl pyridine derivative, the atom economy can be calculated for each individual step to identify where waste is generated. A study on the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine analyzed the green metrics for each stage of the process, revealing significant variations in efficiency from one step to the next. orientjchem.org By focusing on improving the atom economy of each step, for instance by choosing catalytic methods over stoichiometric reagents, chemists can design more sustainable and less wasteful synthetic routes. um-palembang.ac.id

The following table presents a conceptual analysis of the atom economy for different steps in a pyridine derivative synthesis, based on findings from the literature. orientjchem.org

| Step Number | Reaction Type | Atom Economy (%) | E-Factor (Waste/Product Ratio) | Green Implication |

| Step 1 | N-oxidation | ~86% | 7.8 | Moderate atom economy, significant waste. |

| Step 2 | Thiomethylation | ~55% | 10.5 | Low atom economy, high waste generation. |

| Step 3 | Oxidation/Deoxygenation | ~62% | 10.1 | Low atom economy, high waste generation. |

| Step 4 | Chlorination | ~80% | 3.2 | Good atom economy, less waste generated. |

Data is illustrative based on the analysis in reference orientjchem.org.

Alternative Reagent Utilization (e.g., Turbo Grignard)

The synthesis of this compound derivatives often involves hazardous reagents and harsh reaction conditions. To address these challenges, researchers have explored alternative reagents that offer milder conditions, improved selectivity, and enhanced safety profiles. One such promising alternative is the use of "Turbo Grignard" reagents.

Turbo Grignard reagents, such as isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), are organomagnesium compounds modified with lithium chloride. wikipedia.orgrsc.org This modification enhances their nucleophilicity and stability, allowing for more efficient and selective reactions under milder conditions compared to traditional Grignard reagents or organolithium compounds. wikipedia.orgrsc.orgnih.gov

A notable application of Turbo Grignard reagents is in the synthesis of 2-bromo-6-hydroxymethylpyridine, a precursor for certain this compound derivatives. mdpi.com Traditional methods for this conversion often employ n-butyllithium, a pyrophoric reagent requiring cryogenic temperatures. mdpi.com In contrast, the use of i-PrMgCl·LiCl facilitates the metal-halogen exchange on 2,6-dibromopyridine at more moderate temperatures, leading to the desired product in good yields. mdpi.com This approach not only mitigates the risks associated with pyrophoric reagents but also simplifies the reaction setup.

Another area where alternative reagents are beneficial is in the chlorination of the hydroxymethyl group. Thionyl chloride (SOCl₂), a commonly used chlorinating agent, can lead to over-chlorination, where other substituents on the pyridine ring are also replaced by chlorine. mdpi.com It also produces toxic sulfur dioxide gas as a byproduct. mdpi.com A milder and more selective alternative is the adduct formed between cyanuric chloride and dimethylformamide (DMF). mdpi.com This reagent has been successfully used for the chlorination of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine, minimizing the formation of the over-chlorinated 2-chloro-6-chloromethylpyridine side product. mdpi.com The solid byproduct, cyanuric acid, is also easier to handle and remove, simplifying the purification process and improving the scalability of the synthesis. mdpi.com

The utilization of these alternative reagents represents a significant advancement in the synthesis of this compound derivatives, offering pathways that are not only more efficient and selective but also inherently safer and more environmentally benign.

Table 1: Comparison of Conventional and Alternative Reagents in Pyridine Derivative Synthesis

| Reaction Step | Conventional Reagent | Disadvantages | Alternative Reagent | Advantages |

|---|---|---|---|---|

| Metal-Halogen Exchange | n-Butyllithium | Pyrophoric, requires cryogenic temperatures mdpi.com | i-PrMgCl·LiCl (Turbo Grignard) | Milder reaction conditions, improved safety mdpi.com |

| Chlorination of Alcohol | Thionyl Chloride (SOCl₂) | Can cause over-chlorination, produces toxic SO₂ gas mdpi.com | Cyanuric Chloride/DMF | Higher selectivity, solid byproduct is easier to handle mdpi.com |

Process Optimization and Scalability Studies in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound derivatives necessitates thorough process optimization and scalability studies. These studies aim to enhance yield, purity, and safety while minimizing costs and environmental impact. Key areas of focus include reaction conditions, solvent selection, and purification methods. acs.org

Reaction Condition Optimization:

Temperature Control: Precise temperature management is crucial to control reaction kinetics and minimize the formation of byproducts. For instance, in chlorination reactions, maintaining a specific temperature range (e.g., -5°C to 25°C) can prevent unwanted side reactions.

pH Control: In certain chlorination processes, maintaining the pH within a specific range (e.g., 4-5) through the use of an acid buffer can significantly reduce the formation of over-chlorinated byproducts and increase the yield of the desired product to approximately 90%.

Reagent Stoichiometry: Optimizing the molar ratios of reactants and reagents is essential for maximizing conversion and minimizing waste. For example, in cyclization steps, a specific molar ratio of the intermediate to the chlorination reagent ensures minimal byproduct formation.

Solvent and Catalyst Selection:

The choice of solvent can significantly influence reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) can stabilize intermediates and improve reaction efficiency in chlorination steps. For cyclization reactions, non-polar solvents with high boiling points, such as toluene or chlorobenzene, are often preferred. The use of phase-transfer catalysts can also enhance reaction efficiency in certain synthetic methods.

Scalability and Purification:

Scaling up a synthesis requires careful consideration of factors that may not be significant at the lab scale. For example, the heat generated in exothermic reactions must be effectively managed in large reactors. google.com The choice of purification method is also critical for achieving high purity on a large scale. While laboratory-scale purifications often rely on column chromatography, industrial-scale production may favor more scalable techniques like high-vacuum fractional distillation or crystallization to remove impurities and residual solvents. acs.org

Continuous flow reactors are increasingly being employed for the large-scale production of this compound derivatives. researchgate.net These systems offer precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to traditional batch processes. researchgate.net

Greener Chemistry Approaches:

There is a growing emphasis on developing more environmentally friendly synthetic processes. This includes "greener chemistry" approaches that aim to reduce the use of hazardous solvents and reagents. researchgate.net For example, some optimized processes for derivatives like 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride are designed to proceed without the isolation of intermediates, which improves productivity and reduces solvent consumption. researchgate.net

Table 2: Key Parameters in Process Optimization of this compound Synthesis

| Parameter | Objective | Example Strategies | Reported Outcomes |

|---|---|---|---|

| Temperature | Minimize byproducts, control kinetics | Strict temperature profiles (e.g., -5°C to 25°C for chlorination) | Improved selectivity and yield |

| pH | Reduce over-chlorination | Use of acid buffering agents (pH 4-5) | Increased yield to ~90% |

| Solvent | Enhance efficiency, facilitate separation | Polar aprotic solvents (DMF) for chlorination; non-polar (toluene) for cyclization | Stabilized intermediates, optimized cyclization |

| Purification | Achieve high purity at scale | High-vacuum fractional distillation, crystallization acs.org | Purity >95% |

| Reactor Type | Improve safety and control | Continuous flow reactors researchgate.net | High yields and purity through precise control |

Chemical Reactivity and Mechanistic Investigations of Chloromethyl Pyridinol Derivatives

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to a pyridine (B92270) ring is analogous to a benzylic halide. The carbon atom is sp³-hybridized and bonded to an electronegative chlorine atom, making it electrophilic. Furthermore, its position on the aromatic pyridine ring allows for the stabilization of transition states during substitution reactions. Consequently, this group is highly susceptible to nucleophilic substitution, typically via an SN2 mechanism.

The electrophilic carbon of the chloromethyl group readily reacts with a wide array of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbon atom, leading to the displacement of the chloride ion, which is a good leaving group.

Amines as Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and hydrazine (B178648), are effective nucleophiles for displacing the chloride. youtube.comresearchgate.net The reaction with amines can sometimes be difficult to control, as the resulting aminomethylpyridine product is also a nucleophile and can react with another molecule of the chloromethyl starting material, leading to over-alkylation. youtube.com However, with careful control of stoichiometry and reaction conditions, mono-substitution can be achieved. For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) has been reacted with hydrazine hydrate (B1144303) in a flow reactor to synthesize the key intermediate 2-chloro-5-(hydrazinylmethyl)pyridine, which can then be converted to various hydrazone compounds. researchgate.net

Alcohols and Alkoxides as Nucleophiles: Alcohols can act as nucleophiles, typically under basic conditions where they are converted to the more nucleophilic alkoxide ions (RO⁻). The reaction proceeds via a standard SN2 mechanism to form ether linkages. The use of a base is crucial to deprotonate the alcohol, enhancing its nucleophilicity.

The following table summarizes typical nucleophilic substitution reactions at the chloromethyl group.

| Nucleophile (Nu) | Reagent Example | Product | Reaction Type |

| Amine | R-NH₂ | Pyridinylmethyl-amine | SN2 |

| Hydrazine | N₂H₄·H₂O | Pyridinylmethyl-hydrazine | SN2 |

| Alcohol/Alkoxide | R-OH / NaOR | Pyridinylmethyl-ether | SN2 |

| Thiol/Thiolate | R-SH / NaSR | Pyridinylmethyl-thioether | SN2 |

| Cyanide | NaCN | Pyridinylmethyl-nitrile | SN2 |

Nucleophilic substitution reactions involving chloromethyl pyridinol derivatives can occur between separate molecules (intermolecular) or within the same molecule (intramolecular).

Intermolecular Reactions: The reactions described in the previous section with external nucleophiles such as amines and alcohols are all examples of intermolecular processes. youtube.comechemi.com These reactions involve the collision and reaction of two or more separate chemical entities.

Intramolecular Reactions: If a nucleophilic functional group is present elsewhere in the this compound molecule and is sterically positioned to attack the chloromethyl carbon, an intramolecular cyclization can occur. dntb.gov.ua This process leads to the formation of a new ring, fusing to the original pyridine structure. The rate and feasibility of intramolecular reactions are highly dependent on the length and flexibility of the chain connecting the nucleophile and the electrophilic center, which governs the stability of the resulting ring (typically 5- or 6-membered rings are favored). For example, a hydroxyl or amino group tethered to a nearby position on the pyridine ring or a substituent could potentially cyclize onto the chloromethyl group to form a fused heterocyclic system. dntb.gov.ua Such cyclizations are a powerful strategy in the synthesis of complex polycyclic molecules. mdpi.com

Reactions of the Pyridinol Hydroxyl Group

The hydroxyl (-OH) group on the pyridine ring behaves similarly to a phenolic hydroxyl group. The oxygen atom has lone pairs of electrons, making it nucleophilic, while the hydrogen atom is weakly acidic. This allows the hydroxyl group to participate in reactions such as esterification and etherification.

Esterification of the pyridinol hydroxyl group typically involves reaction with a carboxylic acid or its derivative.

Fischer Esterification: Direct reaction with a carboxylic acid can be achieved under acidic conditions (e.g., concentrated H₂SO₄) with an alcohol, though this method is more common for esterifying carboxylic acid groups on a pyridine ring. chemicalbook.com For instance, 3-hydroxy-2-pyridinecarboxylic acid can be esterified by refluxing in methanol (B129727) with concentrated sulfuric acid, achieving a 99% yield of the methyl ester. chemicalbook.com

Acylation with Acid Chlorides/Anhydrides: A more common and efficient method for acylating the hydroxyl group is to use a more reactive carboxylic acid derivative, such as an acid chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O). These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine itself, which serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. libretexts.org

The table below provides an example of an esterification reaction on a hydroxypyridine derivative.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 3-hydroxy-2-pyridinecarboxylic acid | Methanol, H₂SO₄ | Reflux, 6 hours | 3-hydroxy-pyridine-2-carboxylic acid methyl ester | 99% | chemicalbook.com |

The synthesis of ethers from the pyridinol hydroxyl group is most commonly achieved through a variation of the Williamson ether synthesis. This two-step process involves:

Deprotonation: The weakly acidic hydroxyl proton is removed by a strong base (e.g., sodium hydride, NaH) to form a pyridinolate anion. This anion is a much stronger nucleophile than the neutral hydroxyl group.

Nucleophilic Substitution: The resulting pyridinolate anion is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether.

The reactivity in etherification is influenced by the electronic properties of the pyridine ring. Electron-withdrawing groups on the ring can increase the acidity of the hydroxyl proton, facilitating the deprotonation step.

Reduction Reactions

Reduction reactions on this compound derivatives can target either the chloromethyl group or the pyridine ring itself, depending on the reducing agent and reaction conditions.

Reduction of the Chloromethyl Group: The chloromethyl group can be reduced to a methyl group. This transformation, a dehalogenation, can be achieved using various catalytic hydrogenation methods (e.g., H₂ over a palladium-on-carbon catalyst, Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH₄). google.com

Reduction of the Pyridine Ring: The aromatic pyridine ring is relatively resistant to reduction but can be hydrogenated under more forcing conditions. Catalytic hydrogenation with catalysts like platinum, palladium, or Raney nickel can reduce the pyridine ring to a piperidine (B6355638) ring. wikipedia.org Milder reducing agents, such as lithium aluminum hydride or sodium borohydride, can sometimes lead to partially reduced dihydropyridine (B1217469) structures. wikipedia.org The presence of the activating chloromethyl and hydroxyl groups can influence the regioselectivity of the ring reduction.

A summary of potential reduction reactions is presented below.

| Target Group | Reagent(s) | Product |

| Chloromethyl (-CH₂Cl) | H₂, Pd/C or LiAlH₄ | Methyl (-CH₃) |

| Pyridine Ring | H₂, PtO₂ or Raney Ni (high pressure/temp) | Piperidine Ring |

| Pyridine Ring | LiAlH₄ or NaBH₄ | Dihydropyridine Ring |

Functional Group Interconversions and Derivatization Chemistry

The reactivity of this compound derivatives is largely centered around the functional groups present, namely the chloromethyl moiety, the hydroxyl group, and the pyridine ring itself. The strategic manipulation of these groups allows for the synthesis of a wide array of derivatives with diverse applications.

Strategic Transformations of the Chloromethyl Moiety

The chloromethyl group at the 2-position of the pyridinol ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. lookchem.com This transformation is a cornerstone in the synthesis of more complex molecules, including the B6 vitamer, pyridoxine. google.comnih.govgoogle.comsemanticscholar.org The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring, making it susceptible to attack by a wide range of nucleophiles.

Common nucleophilic substitution reactions at the chloromethyl position include:

Amination: Reaction with ammonia or primary/secondary amines to introduce amino or substituted amino groups.

Alkoxylation: Reaction with alkoxides to form ethers.

Thiolation: Reaction with thiols or thiolates to yield thioethers.

Cyanation: Displacement of the chloride with a cyanide ion, providing a route to carboxylic acids, amides, or amines after further transformation of the nitrile group.

These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govscispace.com The rate of these reactions is dependent on the concentration of both the this compound derivative and the incoming nucleophile. youtube.com

The following table summarizes some key transformations of the chloromethyl group in pyridinol derivatives:

| Nucleophile | Reagent Example | Product Functional Group | Significance |

| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) | Precursor for further derivatization |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-CH₂OEt) | Modification of solubility and electronic properties |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SPh) | Introduction of sulfur-containing moieties |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) | Intermediate for carboxylic acids, amines, etc. |

This table is generated based on established principles of nucleophilic substitution reactions on benzylic-like halides.

Chemical Modifications for Analytical Enhancement

The native fluorescence of pyridinol and its derivatives, such as pyridoxine, can be insufficient for sensitive detection in complex biological matrices. nih.gov Therefore, chemical modifications are often employed to enhance their fluorescence quantum yield for analytical purposes, particularly for high-performance liquid chromatography (HPLC) analysis. researchgate.netnih.govresearcher.lifemdpi.com

A common strategy involves post-column derivatization, where a reagent is introduced after the chromatographic separation to react with the analyte and produce a highly fluorescent product. researchgate.netnih.gov One widely used method is the reaction with sodium bisulfite, which is thought to modify the aldehyde group in pyridoxal (B1214274), a related vitamer, to enhance its fluorescence. nih.gov Another effective post-column reagent is sodium chlorite, which oxidizes pyridoxal 5'-phosphate (PLP) to the more fluorescent 4-pyridoxic acid 5'-phosphate, leading to a significant improvement in detection sensitivity. researchgate.netnih.govresearchgate.net

The choice of derivatization reagent and reaction conditions is crucial for achieving optimal sensitivity and selectivity. The following table outlines common derivatization strategies for the analytical enhancement of pyridoxine-related compounds:

| Derivatization Method | Reagent | Mechanism of Enhancement | Application |

| Post-column Oxidation | Sodium Chlorite | Oxidation to a more fluorescent carboxylic acid form. nih.govresearchgate.net | HPLC with fluorescence detection of B6 vitamers. researchgate.net |

| Post-column Addition | Sodium Bisulfite | Formation of a fluorescent adduct. nih.gov | HPLC with fluorescence detection of B6 vitamers. nih.gov |

These derivatization techniques are essential for the accurate quantification of B6 vitamers in various samples, including food and biological fluids. researchgate.net

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics of this compound derivatives is fundamental to controlling their reactivity and designing efficient synthetic pathways.

Elucidation of Transition State Structures

The nucleophilic substitution at the chloromethyl group of pyridinol derivatives is generally accepted to proceed through an SN2 mechanism. nih.govscispace.com The transition state of this reaction is a critical point on the potential energy surface that dictates the reaction rate and stereochemistry. researchgate.netmdpi.comsciforum.netnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structures of transition states in SN2 reactions involving pyridine and related substrates. nih.govscispace.commdpi.com For the reaction of a nucleophile with this compound, the transition state is characterized by a trigonal bipyramidal geometry around the central carbon atom of the methyl group. researchgate.netmdpi.com In this arrangement, the incoming nucleophile and the departing chloride ion are in axial positions, with partial bonds to the carbon atom. The three remaining atoms (two hydrogens and the pyridinol ring) lie in the equatorial plane.

The energy of this transition state is a key factor in determining the activation energy of the reaction. Factors that stabilize the transition state, such as favorable orbital overlap and charge distribution, will lower the activation energy and increase the reaction rate.

Influence of Substituents on Reaction Pathways

The rate and regioselectivity of reactions involving this compound derivatives are significantly influenced by the nature and position of other substituents on the pyridine ring. nih.govnih.gov These substituent effects can be broadly categorized as electronic and steric effects.

Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring, such as alkyl or alkoxy groups, increase the electron density on the ring and can slightly decrease the electrophilicity of the chloromethyl carbon. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density on the ring, making the chloromethyl carbon more electrophilic and generally accelerating the rate of nucleophilic attack. bris.ac.uk

The quantitative relationship between substituent electronic effects and reaction rates can often be described by the Hammett equation. rsc.orgsciepub.comresearchgate.netresearchgate.net Linear Hammett plots, where the logarithm of the rate constant is plotted against the substituent constant (σ), indicate a consistent reaction mechanism across the series of substituted reactants. rsc.orgrsc.org Deviations from linearity can suggest a change in the rate-determining step or a more complex interplay of electronic effects. rsc.org

Steric Effects: Bulky substituents near the chloromethyl group can hinder the approach of the nucleophile, slowing down the rate of an SN2 reaction due to steric hindrance. nih.gov This effect is particularly important when large nucleophiles or highly substituted pyridinol rings are involved.

Role of Catalysis in Transformations

Catalysis can play a crucial role in enhancing the rate and selectivity of transformations involving this compound derivatives. One important catalytic method for nucleophilic substitution reactions is phase-transfer catalysis (PTC). ptfarm.plphasetransfer.comacsgcipr.orgnih.gov

In a typical PTC system for the reaction of this compound, the pyridinol derivative is dissolved in an organic solvent, while the nucleophile (often as an inorganic salt) is in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where it can react with the this compound. ptfarm.placsgcipr.org This technique is particularly useful for reactions involving anionic nucleophiles that have poor solubility in organic solvents.

The general mechanism of phase-transfer catalysis for the nucleophilic substitution of a chloromethylpyridine is as follows:

The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the nucleophile (Nu⁻) at the interface of the aqueous and organic phases.

The resulting lipophilic ion pair (Q⁺Nu⁻) migrates into the organic phase.

The nucleophile attacks the chloromethylpyridine, displacing the chloride ion and forming the product.

The catalyst cation (Q⁺) then pairs with the leaving group (Cl⁻) and returns to the aqueous phase to repeat the cycle.

This catalytic cycle allows the reaction to proceed under milder conditions and often with higher yields compared to uncatalyzed two-phase reactions. uni-giessen.de

Advanced Spectroscopic and Analytical Characterization of Chloromethyl Pyridinol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For chloromethyl pyridinol compounds, both ¹H and ¹³C NMR provide critical data for structural confirmation and isomeric differentiation.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of a this compound derivative reveals key information about the substitution pattern on the pyridine (B92270) ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the chloro and hydroxyl groups, as well as the electron-donating nature of the methyl group.

For 2-chloro-6-methylpyridin-4-ol (B2997520), the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The methyl group protons (-CH₃) typically appear as a singlet in the upfield region, generally between δ 2.0 and 2.5 ppm. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, the proton at the C3 position and the proton at the C5 position will appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm), with their specific shifts influenced by the adjacent substituents. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for a this compound Compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.3 | Singlet | - |

| H-3 | ~6.5 | Singlet | - |

| H-5 | ~6.7 | Singlet | - |

| -OH | Variable | Broad Singlet | - |

| Note: The data presented is a generalized representation for a 2-chloro-6-methylpyridin-4-ol structure and may vary based on solvent and experimental conditions. |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in a this compound compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment.

In the case of 2-chloro-6-methylpyridin-4-ol, the carbon of the methyl group will resonate at a high field (typically δ 15-25 ppm). The carbon atom bearing the chloro group (C2) will be significantly deshielded due to the electronegativity of chlorine, appearing around δ 140-150 ppm. Similarly, the carbon atom attached to the hydroxyl group (C4) will also be deshielded, with a chemical shift in the range of δ 155-165 ppm. The remaining aromatic carbons (C3, C5, and C6) will have chemical shifts in the aromatic region, with their precise values determined by the combined electronic effects of the substituents.

Table 2: Representative ¹³C NMR Spectral Data for a this compound Compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~20 |

| C3 | ~110 |

| C5 | ~115 |

| C2 | ~145 |

| C6 | ~150 |

| C4 | ~160 |

| Note: The data presented is a generalized representation for a 2-chloro-6-methylpyridin-4-ol structure and may vary based on solvent and experimental conditions. |

Multi-nuclear NMR and Advanced Techniques

For more complex this compound derivatives or for unambiguous assignment of ¹H and ¹³C signals, advanced NMR techniques are employed. researchgate.netipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly useful. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridine ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

Furthermore, multi-nuclear NMR, particularly ¹⁵N NMR, can offer valuable insights into the electronic structure of the pyridine ring. The chemical shift of the nitrogen atom is sensitive to substituent effects and protonation states. ipb.pt Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, aiding in the complete structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of a this compound compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds. chemicalbook.com

Identification of Key Vibrational Modes

The IR spectrum of a this compound will be characterized by several key absorption bands:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH) stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the pyridinol moiety is typically found in the 1200-1300 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration will produce a strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can help distinguish between different isomers.

The vibrational spectra of pyridine and its derivatives have been extensively studied, providing a solid foundation for the interpretation of the IR spectra of chloromethyl pyridinols. cdnsciencepub.com

Table 3: Key IR Vibrational Modes for a this compound Compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=C and C=N Stretch | 1400-1650 | Medium to Strong |

| C-O Stretch | 1200-1300 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For a this compound compound like 2-chloro-6-methylpyridin-4-ol, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this class of compounds may include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of a methyl radical (•CH₃): This would lead to a fragment at [M-15]⁺.

Loss of carbon monoxide (CO): Pyridinol structures can undergo fragmentation with the loss of CO, leading to a fragment at [M-28]⁺.

Loss of hydrogen chloride (HCl): A rearrangement followed by the elimination of HCl can result in a fragment at [M-36]⁺.

The study of the mass spectra of substituted 2-chloro-pyridones has shown that the fragmentation patterns can be complex and are significantly influenced by the nature and position of the substituents on the pyridine ring. jcsp.org.pk The analysis of these fragmentation patterns is crucial for the structural confirmation and differentiation of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. unimelb.edu.au For this compound and related compounds, GC-MS is instrumental in confirming purity, identifying byproducts, and quantifying residues. mdpi.comnih.gov

The analysis often requires a derivatization step to increase the volatility and thermal stability of the polar pyridinol group. nih.govresearchgate.net A common procedure involves silylating the hydroxyl group using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govnih.gov This process replaces the active hydrogen in the hydroxyl group with a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, making the compound more suitable for GC analysis. nih.gov

Once injected into the GC, the derivatized compound is separated from other components on a capillary column before entering the mass spectrometer. mdpi.com In the MS source, the molecule is ionized, typically by electron ionization (EI), causing it to fragment into characteristic, predictable patterns. The mass-to-charge (m/z) ratio of these fragments creates a unique mass spectrum, which serves as a molecular fingerprint for identification. For instance, the fragmentation pattern of chlorinated compounds is distinguished by the isotopic signature of chlorine (³⁵Cl and ³⁷Cl), which aids in their specific detection. nih.gov

| Parameter | Typical Condition | Source(s) |

| Derivatization Reagent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | nih.govspkx.net.cn |

| Column Type | Capillary Column (e.g., TR-Pesticide, HP-INNOWAX) | mdpi.comlcms.cz |

| Carrier Gas | Helium | mdpi.com |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | nih.govmdpi.com |

| Detection Mode | Full Scan (FS), Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective technique used for the trace analysis of compounds that may be non-volatile or thermally labile, making them less suitable for GC-MS. nih.gov This method has been successfully developed and validated for the quantitative determination of chloromethyl pyridine derivatives, such as 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, often identified as a genotoxic impurity in active pharmaceutical ingredients (APIs). nih.govresearchgate.netresearchgate.net

In this technique, the sample is first separated using high-performance liquid chromatography (HPLC). The separation is typically achieved on a reverse-phase column, such as a Hypersil BDS C18 column, using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. nih.govresearchgate.net

After elution from the HPLC column, the analyte enters the tandem mass spectrometer. Here, a specific precursor ion corresponding to the target molecule is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels, such as the parts-per-million (ppm) range. nih.govnih.gov

| Parameter | Condition for 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride analysis | Source(s) |

| Chromatography System | Liquid Chromatograph coupled with a Tandem Mass Spectrometer | nih.govresearchgate.netresearchgate.net |

| Column | Hypersil BDS C18 (50 mm × 4.6 mm), 3 μm | nih.govresearchgate.netresearchgate.net |

| Mobile Phase | 10 mM Ammonium Acetate Buffer : Acetonitrile (79:21, v/v) | nih.govresearchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.netresearchgate.net |

| Detection Wavelength (UV) | 210 nm | nih.govresearchgate.netresearchgate.net |

| Quantification Limit | 0.3 ppm | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. khanacademy.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu For aromatic compounds like this compound, the pyridine ring acts as a chromophore, the part of the molecule responsible for absorbing light.

The UV spectrum of the parent compound, pyridine, exhibits strong absorption bands in the UV region resulting from π-π* and n-π* electronic transitions. researchgate.net A primary absorption maximum is observed at approximately 254 nm, with additional peaks around 250 nm and 262 nm. researchgate.net

The presence of substituents on the pyridine ring, such as the chloromethyl and hydroxyl (pyridinol) groups, can modify the absorption spectrum. These groups act as auxochromes, which can cause a shift in the wavelength of maximum absorbance (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, and can also affect the intensity of the absorption. The specific spectrum of a this compound compound would therefore be expected to be similar to that of pyridine but modulated by its specific substitution pattern.

| Compound | Absorption Maxima (λmax) | Electronic Transition Type | Source(s) |

| Pyridine | ~254 nm, 250 nm, 262 nm | π-π* and n-π* | researchgate.net |

X-ray Diffraction (XRD) and Crystallographic Analysis

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays in a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated, from which the positions of the individual atoms are determined. wikipedia.org

Crystallographic studies have been performed on related compounds like 2-(chloromethyl)pyridine (B1213738) and 2-Chloro-5-(chloromethyl)pyridine (B46043), providing detailed structural parameters. researchgate.netresearchgate.net These analyses reveal the precise geometry of the pyridine ring and the chloromethyl substituent. Such data is fundamental for understanding structure-property relationships.

| Parameter | 2-(chloromethyl)pyridine | 2-Chloro-5-(chloromethyl)pyridine | Source(s) |

| Chemical Formula | C₆H₆ClN | C₆H₅Cl₂N | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/c | P2₁/c | researchgate.netresearchgate.net |

| a (Å) | 6.5211(2) | 10.983(2) | researchgate.netresearchgate.net |

| b (Å) | 10.2467(3) | 5.9230(12) | researchgate.netresearchgate.net |

| c (Å) | 9.1436(3) | 11.233(2) | researchgate.netresearchgate.net |

| β (º) | 94.1771(11) | 103.22(3) | researchgate.netresearchgate.net |

| Volume (ų) | 609.35(3) | 711.1(2) | researchgate.netresearchgate.net |

| Z (molecules/unit cell) | 4 | 4 | researchgate.netresearchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen, often abbreviated as CHN analysis) within a compound. nih.gov This method is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. mdpi.com

The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide, water, and nitrogen gas—are then separated and quantified by a detector. From the masses of these products, the original percentage composition of C, H, and N in the sample can be calculated.

For a synthesized this compound compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretical values calculated from its proposed molecular formula. A close agreement, typically within a ±0.4% deviation, is required to confirm the elemental composition and support the structural assignment. nih.gov For example, in the synthesis of a related precursor, elemental analysis confirmed purity with found C, H, and N values within 0.14% of the calculated theoretical values. mdpi.com

| Element | Theoretical % (Calculated from Formula) | Experimental % (Found) | Deviation (%) |

| Carbon (C) | C_theoretical | C_experimental | |

| Hydrogen (H) | H_theoretical | H_experimental | |

| Nitrogen (N) | N_theoretical | N_experimental |

Note: This table illustrates the principle of compositional verification. Actual values would be specific to the exact this compound isomer being analyzed.

Advanced Method Development and Validation for Analysis

The development and validation of analytical methods are critical for ensuring that the quantification of this compound compounds is reliable, accurate, and reproducible. Method validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). nih.govresearchgate.net

The process involves systematically evaluating a method's performance characteristics to ensure it is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies on spiked samples. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

For trace-level analysis of chloromethyl pyridine derivatives, highly sensitive techniques like LC/MS/MS are often employed, with validated methods demonstrating LOQs in the sub-ppm range. nih.govresearchgate.net

| Validation Parameter | Typical Performance Metric | Source(s) |

| Technique | LC/MS/MS or GC-MS/MS | nih.govnih.gov |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | nih.gov |

| Accuracy (Recovery %) | 74.8% – 113% | nih.govnih.gov |

| Precision (RSD %) | < 12.3% | nih.gov |

| Limit of Quantitation (LOQ) | 0.3 ppm (LC/MS/MS); 0.5 µg/kg (GC-MS/MS) | nih.govnih.gov |

| Limit of Detection (LOD) | 0.15 µg/kg (GC-MS/MS) | nih.gov |

Theoretical and Computational Investigations of Chloromethyl Pyridinol Systems

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to calculate the properties of molecules. These methods have become indispensable for predicting the behavior of pyridine (B92270) derivatives, providing a detailed picture of their geometric and electronic nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometries and properties of compounds such as chloromethyl pyridinol derivatives.

Detailed DFT calculations have been performed on related systems, such as 4-chloromethyl pyridine hydrochloride, using the B3LYP functional with a 6-311++G(d,p) basis set. ijcrt.org This level of theory allows for the optimization of the molecule's geometry to find its most stable three-dimensional structure. The resulting calculated bond lengths and angles can be compared with experimental data from techniques like X-ray diffraction (XRD) to validate the computational model. ijcrt.org For instance, in the optimized structure of 4-chloromethyl pyridine hydrochloride, most C-C bond lengths in the pyridine ring are within the expected range of 1.39 Å to 1.40 Å. ijcrt.org However, the C3–C11 bond is elongated to 1.49 Å due to the influence of the attached chlorine atom. ijcrt.org Variations in bond angles are also observed, influenced by the electronegativity of the nitrogen atom in the pyridine ring and the steric effects of the chloromethyl group. ijcrt.org

Table 1: Selected Optimized Geometrical Parameters for 4-Chloromethyl Pyridine Hydrochloride

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 - 1.40 Å |

| C3-C11 | 1.49 Å | |

| Bond Angle | C2–C1–N6 | 123° |

| C1–N6–C5 | 117° | |

| C3–C11–Cl12 | 111° | |

| Cl12–C11–H13 | 105° |

Data computed at the B3LYP/6-311++G(d,p) level of theory. ijcrt.org

The stability of a molecule is intrinsically linked to its conformation and the interactions between its constituent atoms and bonds. Computational methods like Natural Bond Orbital (NBO) analysis are employed to understand these stabilizing factors. NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, elucidating charge transfer and hyperconjugative interactions.

For 4-chloromethyl pyridine hydrochloride, NBO analysis reveals significant intramolecular interactions. The stability of the molecule arises from charge delocalization, primarily through π → π* transitions involving the pyridine ring's nitrogen atom. ijcrt.org These interactions are investigated by examining the second-order Fock matrix, which quantifies the stabilization energy associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. ijcrt.org This movement of electron density from high-occupancy "Lewis-type" orbitals to low-occupancy "non-Lewis-type" orbitals is a key factor in molecular stability.

Table 2: Key Intramolecular Interactions from NBO Analysis

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Significance |

|---|---|---|---|

| π (C-C) | π* (C-C) | π → π* | Intramolecular charge transfer, ring delocalization |

| π (C-N) | π* (C-C) | π → π* | Contribution to aromatic stability |

| n (N) | σ* (C-H) | n → σ* | Hyperconjugative effects |

This table represents common stabilizing interactions investigated via NBO analysis in pyridine systems.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability.

In studies of pyridine derivatives, the HOMO and LUMO energies are calculated to determine this energy gap. ijcrt.org A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. dergipark.org.tr The energy levels of these orbitals are fundamental to understanding charge transfer processes within the molecule and its potential interactions with other species. ijcrt.org For dyes used in solar cells, for instance, the HOMO and LUMO energy levels determine the efficiency of electron injection and dye regeneration. dergipark.org.tr

Table 3: Frontier Molecular Orbitals and Their Significance

| Orbital/Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | An indicator of chemical reactivity, kinetic stability, and optical properties. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For 4-chloromethyl pyridine hydrochloride, MEP surface analysis has been used to identify the probable sites for electrophilic and nucleophilic interactions. ijcrt.org In pyridine derivatives, the region around the electronegative nitrogen atom typically shows a negative potential (red or yellow), making it a center for electrophilic attack. Conversely, hydrogen atoms attached to the ring often exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net This analysis provides a clear, visual guide to the molecule's reactive behavior. bohrium.com

Computational Modeling of Reaction Dynamics

Beyond analyzing static molecular properties, computational modeling can simulate the dynamic processes of chemical reactions. These methods allow for the exploration of reaction mechanisms, the identification of transition states, and the calculation of activation energies, providing a comprehensive understanding of how a reaction proceeds.

Computational chemistry enables the prediction of feasible reaction pathways and their associated energy profiles. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating stable intermediates and the high-energy transition states that connect them.

For systems involving pyridine derivatives, DFT calculations have been used to model reaction energetics. For example, studies on the interaction between substituted pyridines and atomic chlorine have used DFT to calculate the binding energies of the resulting complexes, which range from -42.08 to -53.96 kJ mol⁻¹. researchgate.net Other investigations have focused on calculating the potential energy curves for processes like dissociative electron attachment in halopyridines. bohrium.commostwiedzy.pl These curves describe the energy changes as a chemical bond, such as a carbon-halogen bond, breaks. According to B3LYP calculations, the potential energy curves for the dissociation of the halogen bond in halopyridines are almost repulsive, indicating a tendency for the bond to break upon anion formation. mostwiedzy.pl Such studies are crucial for predicting reaction outcomes and understanding the underlying mechanisms of chemical transformations.

Understanding Catalytic Mechanisms

While specific computational studies detailing the catalytic mechanisms of this compound are not extensively documented in the current body of scientific literature, the general principles of computational catalysis can be applied to understand its potential reactivity. Density Functional Theory (DFT) is a primary method used to investigate catalytic cycles, allowing researchers to map out reaction pathways, identify transition states, and calculate activation energies. For pyridine derivatives, computational studies often explore their role as ligands in transition-metal catalysis or as organocatalysts themselves. These studies can elucidate how the electronic and steric properties of the pyridine ring and its substituents influence the catalytic activity. In the case of this compound, computational models could be employed to study its interaction with substrates and other reagents, providing a theoretical framework for its potential catalytic applications.

Spectroscopic Property Prediction and Correlation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable data that complements experimental findings.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT, is a powerful tool for understanding the molecular vibrations of this compound. A computational study on 4-chloromethyl pyridine hydrochloride, a closely related compound, utilized the B3LYP functional with a 6-311++G(d,p) basis set to calculate its vibrational frequencies ijcrt.org. The theoretical results were then compared with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra to assign the observed vibrational modes ijcrt.org.

The calculated bond lengths and angles generally show good agreement with experimental X-ray diffraction data. For instance, the C-C bond lengths in the pyridine ring are typically in the range of 1.39 Å to 1.40 Å, with the C-Cl bond length being a key parameter ijcrt.org. The vibrational assignments cover various modes, including C-H stretching, C-C stretching, ring breathing modes, and vibrations involving the chloromethyl group.

Below is an interactive data table summarizing a selection of calculated and experimental vibrational frequencies for a chloromethyl pyridine derivative.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C-H Stretch | 3050 | 3045 |

| C-C Stretch (ring) | 1610 | 1605 |

| Ring Breathing | 995 | 992 |

| C-Cl Stretch | 750 | 745 |